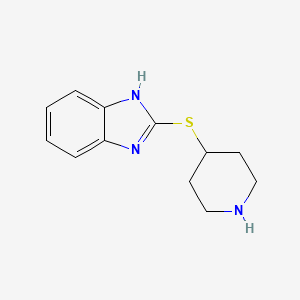![molecular formula C12H23IO B13290802 4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane](/img/structure/B13290802.png)
4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane is an organic compound with a complex structure that includes a cyclohexane ring substituted with an iodoalkyl group and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane typically involves the reaction of 1-iodo-2-methylpropan-2-ol with 1,2-dimethylcyclohexanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate ether linkage, followed by the substitution of the hydroxyl group with the iodo group. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodo group to a hydroxyl or hydrogen group.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound can be used in studies involving the modification of biological molecules or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, while the ether linkage may facilitate interactions with various enzymes or receptors. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2-methylpropane (Isobutyl iodide): A simpler compound with similar reactivity but lacking the cyclohexane ring.
2-[(1-Iodo-2-methylpropan-2-yl)oxy]pentane: Another ether compound with a different alkyl chain length.
3-[(1-Iodo-2-methylpropan-2-yl)oxy]pentane: Similar structure but with a different position of the ether linkage.
Uniqueness
4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane is unique due to its combination of a cyclohexane ring, an iodoalkyl group, and an ether linkage. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H23IO |
|---|---|
Molecular Weight |
310.21 g/mol |
IUPAC Name |
4-(1-iodo-2-methylpropan-2-yl)oxy-1,2-dimethylcyclohexane |
InChI |
InChI=1S/C12H23IO/c1-9-5-6-11(7-10(9)2)14-12(3,4)8-13/h9-11H,5-8H2,1-4H3 |
InChI Key |
IGLYNDNIDUCYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)OC(C)(C)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13290753.png)
![2-Cyanospiro[3.6]decane-2-carboxylic acid](/img/structure/B13290756.png)
![7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13290763.png)





![1-[(4-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13290789.png)
